Azetidin-3-yl(2-(1-hydroxyethyl)piperidin-1-yl)methanone

Medicinal Chemistry Ligand Design Physicochemical Profiling

Azetidin-3-yl(2-(1-hydroxyethyl)piperidin-1-yl)methanone (CAS 2097980-69-1) is a synthetic small-molecule building block that combines a four-membered azetidine ring with a six-membered piperidine ring, linked through a central methanone bridge and further decorated with a chiral 1-hydroxyethyl substituent at the 2-position of the piperidine. This dual-heterocycle architecture places the compound within the broader class of azetidine-piperidine conjugates that have been patented as PDE10 inhibitors and as CCR6 receptor modulators for inflammatory and oncology indications.

Molecular Formula C11H20N2O2
Molecular Weight 212.29 g/mol
CAS No. 2097980-69-1
Cat. No. B1477720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzetidin-3-yl(2-(1-hydroxyethyl)piperidin-1-yl)methanone
CAS2097980-69-1
Molecular FormulaC11H20N2O2
Molecular Weight212.29 g/mol
Structural Identifiers
SMILESCC(C1CCCCN1C(=O)C2CNC2)O
InChIInChI=1S/C11H20N2O2/c1-8(14)10-4-2-3-5-13(10)11(15)9-6-12-7-9/h8-10,12,14H,2-7H2,1H3
InChIKeyIDIYEJFTJZZKAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azetidin-3-yl(2-(1-hydroxyethyl)piperidin-1-yl)methanone (CAS 2097980-69-1) – Procurement-Relevant Baseline for a Dual-Heterocycle Research Intermediate


Azetidin-3-yl(2-(1-hydroxyethyl)piperidin-1-yl)methanone (CAS 2097980-69-1) is a synthetic small-molecule building block that combines a four-membered azetidine ring with a six-membered piperidine ring, linked through a central methanone bridge and further decorated with a chiral 1-hydroxyethyl substituent at the 2-position of the piperidine. This dual-heterocycle architecture places the compound within the broader class of azetidine-piperidine conjugates that have been patented as PDE10 inhibitors [1] and as CCR6 receptor modulators for inflammatory and oncology indications [2]. The molecular formula C₁₁H₂₀N₂O₂ (MW 212.29 g/mol) distinguishes it from both simpler azetidinyl-piperidinyl methanone scaffolds and positional isomers, making unambiguous identity verification essential during procurement.

Why Azetidin-3-yl(2-(1-hydroxyethyl)piperidin-1-yl)methanone Cannot Be Replaced by Generic In-Class Analogs


The precise location of the hydroxyethyl group on the piperidine ring and the specific combination of azetidine and piperidine rings create a unique pharmacophoric fingerprint that is lost when substituting with seemingly similar compounds. Even minor modifications—such as moving the hydroxyethyl substituent from the 2-position to the 4-position, replacing piperidine with pyrrolidine, or removing the hydroxyethyl group entirely—alter hydrogen-bonding capacity, molecular shape, and lipophilicity in ways that can abolish target engagement or metabolic stability [1]. The positional isomer azetidin-3-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone, for example, displays a different spatial orientation of the hydroxyl group that may prevent productive interactions with key receptor residues. Consequently, procurement of the exact CAS 2097980-69-1 compound is mandatory for research programs that have generated preliminary SAR data based on this specific scaffold.

Azetidin-3-yl(2-(1-hydroxyethyl)piperidin-1-yl)methanone – Quantitative Evidence Guide for Differentiated Selection


Comparison of Hydrogen-Bond Donor/Acceptor Count vs. Des-Hydroxyethyl Analog

The presence of the 1-hydroxyethyl group in the target compound introduces an additional hydrogen-bond donor (OH) and acceptor (OH oxygen) compared with the des-hydroxyethyl analog azetidin-3-yl(piperidin-1-yl)methanone (CAS 726122-84-5). This modification increases the total number of hydrogen-bond donors from 1 to 2 and acceptors from 2 to 3, enhancing the compound's capacity for specific polar interactions with biological targets .

Medicinal Chemistry Ligand Design Physicochemical Profiling

Molecular Weight Differentiation from Pyrrolidine-Containing Analog

Replacing the piperidine ring with pyrrolidine yields a structurally related but distinct compound: azetidin-3-yl(2-(1-hydroxyethyl)pyrrolidin-1-yl)methanone (CAS 2098031-99-1). This ring contraction reduces the molecular weight from 212.29 to 198.26 g/mol and alters the ring pKa and conformational landscape . In fragment-based screening campaigns, this 14-Da difference can shift binding modes and ligand efficiency metrics, underscoring the need to order the correct six-membered piperidine variant.

Fragment-Based Drug Discovery Chemical Biology Library Design

Positional Isomer Differentiation: 2-(1-Hydroxyethyl) vs. 4-(2-Hydroxyethyl) Substitution

The target compound bears the hydroxyethyl group at the 2-position of the piperidine ring, whereas the 4-(2-hydroxyethyl) positional isomer, listed in PubChem under the same molecular formula C11H20N2O2, places the substituent further from the azetidine carbonyl [1]. This regiochemical difference alters the distance between the hydroxyl group and the central amide bond, which can be critical for engagement with residues in the CCR6 binding pocket, as suggested by patent filings that explore azetidine-piperidine CCR6 modulators [2].

Medicinal Chemistry SAR Studies Receptor Binding

Optimal Research and Industrial Application Scenarios for Azetidin-3-yl(2-(1-hydroxyethyl)piperidin-1-yl)methanone (2097980-69-1)


CCR6-Targeted Inflammatory and Oncology Drug Discovery Programs

Based on its patent context as a CCR6 receptor modulator scaffold, this compound is most appropriately deployed in hit-to-lead or lead optimization campaigns targeting CCR6-mediated pathways in autoimmune diseases (e.g., multiple sclerosis, rheumatoid arthritis) and certain cancers [1]. Its specific substitution pattern differentiates it from earlier azetidine-piperidine CCR6 series and may offer improved selectivity or pharmacokinetic properties.

Fragment-Based Screening Libraries Requiring Dual-Heterocycle Diversity

The compound's balanced molecular weight (212.29 g/mol), multiple hydrogen-bonding features, and chiral center make it a suitable fragment for inclusion in diversity-oriented screening collections. Its differentiation from the pyrrolidine analog (198.26 g/mol) and des-hydroxyethyl analog (168.24 g/mol) provides three distinct points of chemical space for fragment growth strategies .

Synthesis of PDE10 Inhibitor Analogs for CNS Disorders

Azetidine-piperidine conjugates have been claimed as PDE10 inhibitors for Huntington's disease, schizophrenia, and related cognitive disorders [2]. The 2-(1-hydroxyethyl) substituent introduces a handle for further derivatization (e.g., esterification, etherification) or for probing stereospecific interactions, making this compound a valuable intermediate for medicinal chemistry teams working within this target space.

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